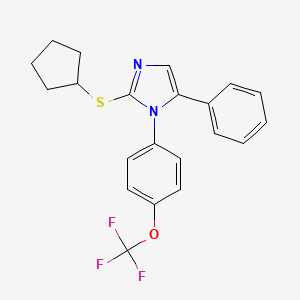

2-(cyclopentylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. It has several substituents, including a cyclopentylthio group, a phenyl group, and a 4-(trifluoromethoxy)phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group is an electron-withdrawing group, which could impact the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the imidazole ring is aromatic and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could impact the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen

Occurrence and Toxicity of Antimicrobial Agents

Imidazole derivatives like triclosan are extensively studied for their environmental occurrence and toxicity. Triclosan, a broad-spectrum antibacterial agent, is found in a variety of consumer products and has been detected in natural waters and human samples. Its degradation can lead to the formation of more toxic compounds, highlighting the environmental impact of such chemicals (Bedoux et al., 2012).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives have been reviewed for their action mechanisms on cancerous cells. Certain imidazoles, including clotrimazole, econazole, and ketoconazole, demonstrate potential anti-cancer functions through various effects such as disrupting the glycolytic pathway and blocking Ca2+ influx (Yardimci, 2020).

Synthesis and Applications of Heterocyclic Compounds

Research on the synthesis and potential applications of 1,3,4-oxadiazoles, which share a heterocyclic framework with imidazole derivatives, indicates their use in creating fluorescent frameworks for chemosensors, highlighting the adaptability of such compounds in various scientific applications (Sharma et al., 2022).

Antifungal Activities and Resistance Mechanisms

Imidazole derivatives' role in antifungal therapies and the mechanisms leading to resistance, especially in agricultural contexts, underscores the importance of understanding these compounds for developing effective treatments and managing resistance (Cools & Fraaije, 2013).

Corrosion Inhibition

Imidazole and its derivatives have been highlighted for their effectiveness as corrosion inhibitors, demonstrating the chemical versatility and industrial application potential of these compounds (Sriplai & Sombatmankhong, 2023).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2OS/c22-21(23,24)27-17-12-10-16(11-13-17)26-19(15-6-2-1-3-7-15)14-25-20(26)28-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGFTOMIDSSZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)

![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)

![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)